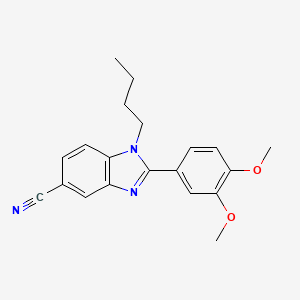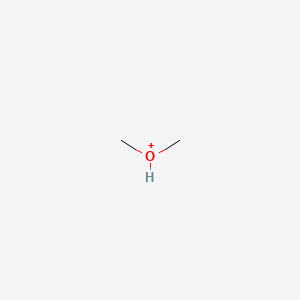
Dimethyloxidanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyloxidanium is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its reactivity and versatility, making it a valuable compound in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyloxidanium can be synthesized through several methods. One common approach involves the oxidation of dimethyl sulfide using oxidizing agents such as oxygen or nitrogen dioxide. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of catalysts and optimized reaction conditions are crucial in achieving these goals .
Chemical Reactions Analysis
Types of Reactions
Dimethyloxidanium undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one of its atoms is replaced by another atom or group of atoms
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen and nitrogen dioxide, as well as reducing agents such as hydrogen. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state compounds .
Scientific Research Applications
Dimethyloxidanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in biological studies, particularly in understanding cellular processes and mechanisms.
Industry: It is utilized in industrial processes, including the production of other chemicals and materials .
Mechanism of Action
The mechanism of action of dimethyloxidanium involves its interaction with molecular targets and pathways within cells. It can affect various biochemical processes, including enzyme activity and signal transduction pathways. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to dimethyloxidanium include:
Dimethyl sulfoxide: Known for its use as a solvent and its ability to penetrate biological membranes.
Dimethyl sulfide: A precursor in the synthesis of this compound.
Dimethyl sulfone: Another oxidation product of dimethyl sulfide .
Uniqueness
This compound is unique due to its specific reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions and its wide range of applications in different fields set it apart from similar compounds .
Properties
CAS No. |
861994-86-7 |
|---|---|
Molecular Formula |
C2H7O+ |
Molecular Weight |
47.08 g/mol |
IUPAC Name |
dimethyloxidanium |
InChI |
InChI=1S/C2H6O/c1-3-2/h1-2H3/p+1 |
InChI Key |
LCGLNKUTAGEVQW-UHFFFAOYSA-O |
Canonical SMILES |
C[OH+]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5H-[1]Benzopyrano[2,3-b]pyridin-7-yl)-2-bromopropan-1-one](/img/structure/B12548735.png)
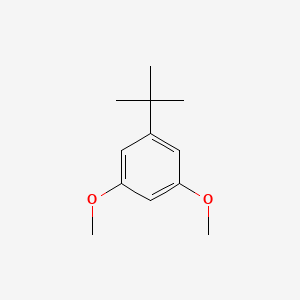
![Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]-](/img/structure/B12548751.png)
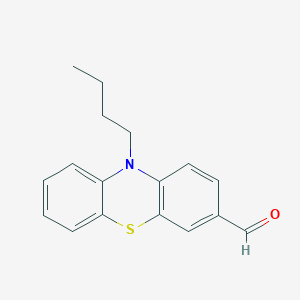
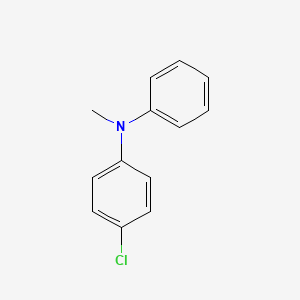

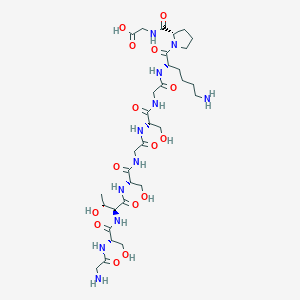

![Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester](/img/structure/B12548782.png)
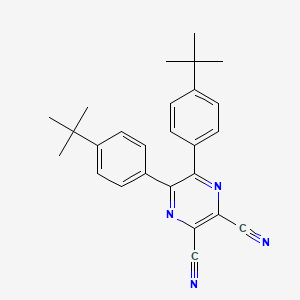

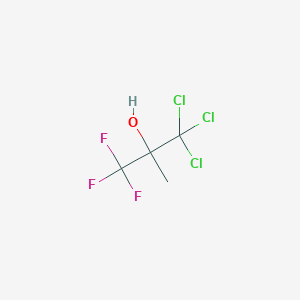
![[2-(Propane-1-sulfonyl)ethenyl]benzene](/img/structure/B12548803.png)
